Zotepin
Übersicht
Beschreibung
Zotepin ist ein atypisches Antipsychotikum, das hauptsächlich zur Behandlung von Schizophrenie eingesetzt wird. Es wurde erstmals von Fujisawa Pharmaceutical Co Ltd synthetisiert und wird seit den 1980er Jahren in Japan, Indien und einigen Teilen Europas eingesetzt . This compound ist bekannt für seine hohe Affinität zu Dopamin- und Serotoninrezeptoren, was es effektiv bei der Behandlung sowohl positiver als auch negativer Symptome der Schizophrenie macht .
Wissenschaftliche Forschungsanwendungen
Zotepin wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:
Chemie: Wird als Modellverbindung zur Untersuchung der Synthese und Reaktionen von Dibenzothiepinderivaten verwendet.
Biologie: Untersucht auf seine Auswirkungen auf Neurotransmittersysteme und Rezeptorbindungsaffinitäten.
Industrie: Wird bei der Entwicklung neuer Arzneimittelabgabesysteme wie Festlipid-Nanopartikeln und Mikroemulsionen eingesetzt, um die Bioverfügbarkeit und therapeutische Wirksamkeit zu verbessern
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es als Dopaminantagonist mit hoher Affinität zu D1- und D2-ähnlichen Rezeptoren wirkt. Es antagonisiert auch stark mehrere Serotoninrezeptoren, darunter 5-HT2a, 5-HT2c, 5-HT6 und 5-HT7 . Zusätzlich hemmt this compound die Wiederaufnahme von Noradrenalin und zeigt eine serotonerge Aktivität, was zu seiner antipsychotischen Wirkung beiträgt .
Ähnliche Verbindungen:
Clozapin: Ein weiteres atypisches Antipsychotikum mit einem ähnlichen Rezeptorbindungsprofil, aber einem anderen Nebenwirkungsprofil.
Olanzapin: Ähnlich in der Wirksamkeit, unterscheidet sich aber in seinen metabolischen Nebenwirkungen.
Risperidon: Vergleichbar bei der Behandlung von Schizophrenie, hat aber eine andere Rezeptoraffinität.
Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner ausgeglichenen Wirksamkeit bei der Behandlung sowohl positiver als auch negativer Symptome der Schizophrenie und seiner relativ geringen Häufigkeit von extrapyramidalen Nebenwirkungen im Vergleich zu typischen Antipsychotika .
Wirkmechanismus
Target of Action
Zotepine is a dopamine antagonist that has a high affinity for D1- and D2-like receptors . It also presents a strong antagonism for several serotonin receptors, such as 5-HT2a, 5-HT2c, 5-HT6, and 5-HT7 . These receptors play a crucial role in regulating mood, cognition, and perception.
Mode of Action
Zotepine interacts with its targets by inhibiting the reuptake of noradrenaline and enhancing serotonergic activity . By blocking dopamine and serotonin receptors, Zotepine can help to balance the levels of these neurotransmitters in the brain, which can alleviate symptoms of schizophrenia and other psychiatric disorders .
Biochemical Pathways
Zotepine’s activities are related to the inhibition of noradrenaline reuptake and serotonergic activity . This can affect various biochemical pathways, including those involved in mood regulation and perception. Zotepine suppresses the uptake of noradrenaline, dopamine, and serotonin into nerve endings , which can lead to changes in the neurotransmitter levels in the brain and affect the signaling pathways they are involved in.
Pharmacokinetics
Preclinical pharmacokinetic studies have shown a dose-dependent increase in plasma levels of Zotepine, with a tmax between 2-4 hours and Cmax from 6.9-19.6 ng/ml when administered in a dose of 25-100 mg . This suggests that Zotepine is rapidly absorbed and distributed in the body.
Result of Action
The molecular and cellular effects of Zotepine’s action include improvements in numerical movements and complex reaction . These effects tend to be accompanied by increases in pulse rate, increase in prolactin levels, and some typical neuroleptic side effects . Zotepine enhances astroglial L-glutamate release in a concentration-dependent and time-dependent manner due to the enhanced function of astroglial hemichannels, probably via activation of Akt signaling .
Action Environment
Environmental factors such as pH of the stomach, enzymatic degradation, or chemical degradation in the gastrointestinal tract (GIT) can influence Zotepine’s action, efficacy, and stability . Furthermore, Zotepine’s effect can be influenced by the patient’s metabolic rate, the presence of other medications, and individual genetic factors that can affect drug metabolism.
Biochemische Analyse
Biochemical Properties
Zotepine is a dopamine antagonist that has a high affinity for D1- and D2-like receptors . It presents a strong antagonism for several serotonin receptors, such as 5-HT2a, 5-HT2c, 5-HT6, and 5-HT7 . Zotepine activities are also related to the inhibition of noradrenaline reuptake and serotonergic activity .
Cellular Effects
Zotepine, like other atypical antipsychotics, is considered as the first-line treatment in newly diagnosed schizophrenia . It is usually thought to be an option of choice for managing acute schizophrenic episodes when discussion with the patient is not possible . Zotepine is used in patients who are suffering unacceptable side effects from conventional antipsychotics or in relapse patients that were inadequately controlled .
Temporal Effects in Laboratory Settings
Administration of zotepine has shown improvements in numerical movements and complex reaction . These effects tend to be accompanied by increases in pulse rate, increase in prolactin levels, and some typical neuroleptic side effects .
Dosage Effects in Animal Models
In rats and mice, zotepine potently inhibited noradrenaline (norepinephrine) reuptake . At low doses, the drug increases dopaminergic neurotransmission, while at higher doses it acts as a dopaminergic receptor antagonist .
Metabolic Pathways
The main enzymes involved in Zotepine metabolism are CYP1A2 and CYP3A4 . Some of the main metabolic pathways include N-demethylation and oxygenation of N or S atoms, hydroxylation of the aromatic ring, and consecutive conjugation .
Transport and Distribution
Zotepine is significantly metabolized in the body . In addition to N-demethylation, N- or S-oxidation, hydroxylation of aromatic rings, and subsequent conjugation are the major metabolic pathways .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Zotepin umfasst mehrere Schritte. Eine übliche Methode beinhaltet die Reaktion von 2-Chloracetophenon mit 4-Chlorthiophenol unter Bildung eines Thioethers. Dieser Zwischenprodukt wird dann mit Morpholin und Schwefel in einer Willgerodt-Kindler-Reaktion behandelt, um nach saurer Hydrolyse des Amid-Zwischenprodukts ein Phenylessigsäurederivat zu ergeben . Eine andere Methode beinhaltet die Verwendung von Homogenisierungs-Sonden-Sonifizierung auf Basis der Filmhydrationsmethode, bei der this compound, festes Lipid und Sojalecithin in einer Mischung aus Chloroform und Methanol gelöst werden .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound verwendet häufig Nanomühle-Prozesse, um seine Auflösungseigenschaften und die orale Bioverfügbarkeit zu verbessern. Dies beinhaltet die Verwendung von Medienmühlen mit Stabilisatoren und Mahlmitteln zur Herstellung von Nanosuspensionen . Die Prozessbedingungen werden optimiert, um die Stabilität und Wirksamkeit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Zotepin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Beinhaltet die Hydroxylierung des aromatischen Rings.
Reduktion: Für this compound nicht häufig berichtet.
Häufige Reagenzien und Bedingungen:
Oxidation: Typischerweise beinhaltet die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.
Substitution: Verwendet häufig Reagenzien wie Dimethylaminoethylchlorid unter kontrollierten Temperaturbedingungen.
Hauptprodukte, die gebildet werden:
Northis compound: Ein Hauptmetabolit, der durch N-Demethylierung gebildet wird.
Hydroxylierte Derivate: Entstehen durch die Hydroxylierung des aromatischen Rings.
Vergleich Mit ähnlichen Verbindungen
Clozapine: Another atypical antipsychotic with a similar receptor binding profile but different side effect profile.
Olanzapine: Similar in efficacy but differs in its metabolic side effects.
Risperidone: Comparable in managing schizophrenia but has a different receptor affinity.
Uniqueness of Zotepine: Zotepine is unique due to its balanced efficacy in treating both positive and negative symptoms of schizophrenia and its relatively lower incidence of extrapyramidal side effects compared to typical antipsychotics .
Eigenschaften
IUPAC Name |
2-(3-chlorobenzo[b][1]benzothiepin-5-yl)oxy-N,N-dimethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNOS/c1-20(2)9-10-21-16-11-13-5-3-4-6-17(13)22-18-8-7-14(19)12-15(16)18/h3-8,11-12H,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOZVRUNCMBHFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023756 | |
Record name | Zotepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
478.4ºC | |
Record name | Zotepine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09225 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Poorly soluble | |
Record name | Zotepine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09225 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Zotepine is a dopamine antagonist that has a high affinity for D1- and D2-like receptors. It presents a strong antagonism for several serotonin receptors, such as 5-HT2a, 5-HT2c, 5-HT6 and 5-HT7. Zotepine activities are also related to the inhibition of noradrenaline reuptake and serotonergic activity. All these effects allow zotepine to improve the negative and cognitive symptoms of schizophrenia. | |
Record name | Zotepine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09225 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
26615-21-4 | |
Record name | Zotepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26615-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zotepine [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026615214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zotepine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09225 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zotepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-((8-chlorodibenzo[b,f]thiepin-10-yl)oxy)-N,N-dimethylethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZOTEPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U29O83JAZW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
90ºC | |
Record name | Zotepine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09225 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.